molecular formula C17H26N2O2 B10973522 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B10973522
M. Wt: 290.4 g/mol
InChI Key: QFOLEXMRUXTRMK-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. The compound’s structure features a piperazine ring substituted with an ethoxyphenyl group and a dimethylpropanone moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Ethoxyphenyl Group: The piperazine ring is then reacted with 2-ethoxyphenyl chloride in the presence of a base to introduce the ethoxyphenyl group.

    Introduction of Dimethylpropanone Moiety: Finally, the compound is reacted with 2,2-dimethylpropanoyl chloride to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been investigated for its interactions with biological targets, such as receptors and enzymes, which may lead to the discovery of new therapeutic agents.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperazine derivatives, such as:

    1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different pharmacological properties.

    1-[4-(2-Chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

    1-[4-(2-Methylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one: The methyl group substitution affects the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C17H26N2O2/c1-5-21-15-9-7-6-8-14(15)18-10-12-19(13-11-18)16(20)17(2,3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

QFOLEXMRUXTRMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)(C)C

Origin of Product

United States

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